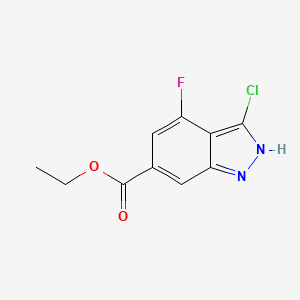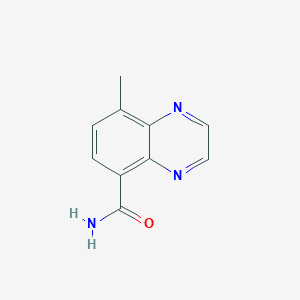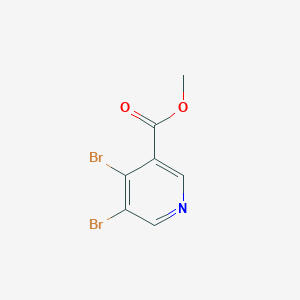
Methyl 4,5-dibromonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5-dibromonicotinate: is a chemical compound with the molecular formula C7H5Br2NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,5-dibromonicotinate can be synthesized through a multi-step process involving the bromination of nicotinic acid followed by esterification. The typical synthetic route involves:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 4 and 5 positions on the pyridine ring.
Esterification: The resulting 4,5-dibromonicotinic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dibromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 4,5-dihydro derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives, such as nitro or hydroxylated compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Amino or thio derivatives of this compound.
Reduction: 4,5-dihydro derivatives.
Oxidation: Nitro or hydroxylated derivatives.
Scientific Research Applications
Methyl 4,5-dibromonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products
Mechanism of Action
The mechanism of action of methyl 4,5-dibromonicotinate involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Methyl 4,6-dibromonicotinate: Another brominated derivative of nicotinic acid with bromine atoms at positions 4 and 6.
Methyl 3,5-dibromonicotinate: A compound with bromine atoms at positions 3 and 5 on the pyridine ring
Uniqueness: Methyl 4,5-dibromonicotinate is unique due to the specific positioning of bromine atoms, which can influence its reactivity and biological activity. The 4,5-dibromo substitution pattern can lead to different chemical and biological properties compared to other brominated nicotinic acid derivatives.
Properties
Molecular Formula |
C7H5Br2NO2 |
|---|---|
Molecular Weight |
294.93 g/mol |
IUPAC Name |
methyl 4,5-dibromopyridine-3-carboxylate |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 |
InChI Key |
GCBHUOAHSYQVSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


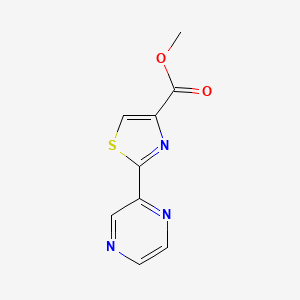
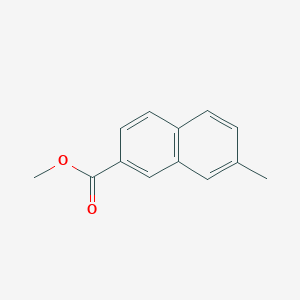

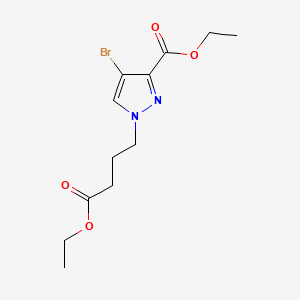
![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)


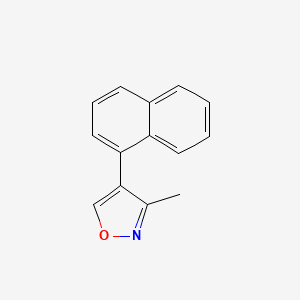
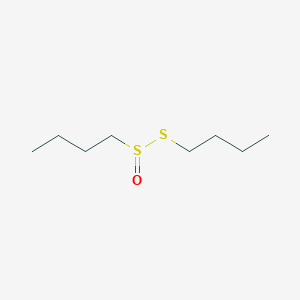
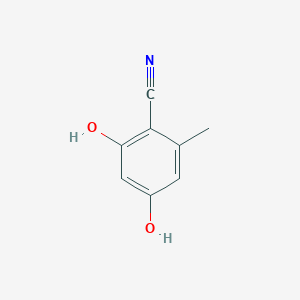
![2-(3,4-Dimethoxyphenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15332009.png)

